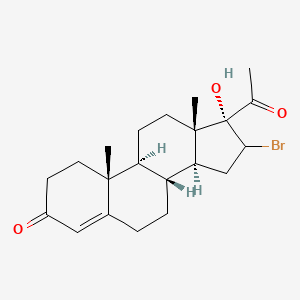

16-Bromo-17-hydroxypregn-4-ene-3,20-dione

Description

Significance of the Pregnane (B1235032) Scaffold in Steroidogenesis Research

The pregnane scaffold is central to the process of steroidogenesis, the metabolic pathway that synthesizes steroid hormones from cholesterol. Pregnenolone (B344588), a key pregnane derivative, is the precursor from which all other steroid hormones are synthesized. The subsequent enzymatic modifications of the pregnane skeleton, including hydroxylations, oxidations, and isomerizations at various positions, lead to the production of a diverse array of biologically active steroids. Understanding the structure-activity relationships of pregnane derivatives is crucial for deciphering the mechanisms of steroid hormone action and for designing synthetic steroids with specific therapeutic properties.

Overview of Halogenated Steroids in Biochemical Investigations

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the steroid nucleus is a common strategy in medicinal chemistry to modulate the biological activity of these molecules. Halogenation can significantly alter a steroid's potency, metabolic stability, and receptor binding affinity. For instance, fluorination at specific positions is a hallmark of many potent synthetic corticosteroids. Brominated steroids, while perhaps less common than their fluorinated counterparts in marketed drugs, serve as valuable intermediates in organic synthesis and as probes in biochemical studies. The bromine atom can act as a leaving group in subsequent chemical reactions or can influence the electronic properties and conformation of the steroid, thereby affecting its interaction with biological targets.

Structure

2D Structure

3D Structure

Properties

CAS No. |

28018-91-9 |

|---|---|

Molecular Formula |

C21H29BrO3 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29BrO3/c1-12(23)21(25)18(22)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |

InChI Key |

YDPHCPYUXBKCBQ-CWNZLVRBSA-N |

Isomeric SMILES |

CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)Br)O |

Canonical SMILES |

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)Br)O |

Origin of Product |

United States |

Chemical Profile of 16 Bromo 17 Hydroxypregn 4 Ene 3,20 Dione

16-Bromo-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid derivative with the chemical formula C21H29BrO3. researchgate.net It is characterized by a pregnane (B1235032) backbone with a double bond between carbons 4 and 5, ketone groups at positions 3 and 20, a hydroxyl group at position 17, and a bromine atom at position 16. researchgate.net

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 28018-91-9 |

| Molecular Formula | C21H29BrO3 |

| Molar Mass | 409.36 g/mol |

| Appearance | Solid |

| Stereochemistry | The stereochemistry at positions 16 and 17 is typically 16β-bromo and 17α-hydroxy. |

Synthesis and Characterization

The primary route for the synthesis of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione is through the reaction of 16,17-epoxypregn-4-ene-3,20-dione (B12822917) with hydrogen bromide (HBr). researchgate.net This reaction opens the epoxide ring, leading to the formation of the bromohydrin.

Detailed Research Findings

Stereoselective Synthesis Pathways

The creation of specific stereoisomers is a critical aspect of steroid synthesis, as the biological activity of these molecules is highly dependent on their three-dimensional structure. Stereoselective pathways ensure the desired arrangement of atoms at chiral centers.

A primary and effective method for the synthesis of this compound involves the ring-opening of a 16,17-epoxide precursor. Specifically, the reaction of 16,17-Epoxypregn-4-ene-3,20-dione (B12822917) with hydrobromic acid (HBr) in a solvent such as acetic acid yields the target compound. This reaction proceeds via the protonation of the epoxide oxygen, followed by a nucleophilic attack by the bromide ion.

The process results in the formation of a bromohydrin, where a bromine atom and a hydroxyl group are added to adjacent carbon atoms. This synthetic route is advantageous as it simultaneously and stereoselectively establishes the required functionalities at the C-16 and C-17 positions.

The introduction of the bromine atom at the C-16 position is a direct consequence of the aforementioned epoxide ring-opening reaction. The nucleophilic attack of the bromide ion occurs at the C-16 carbon of the protonated epoxide ring. This reaction is typically highly stereoselective. For instance, the synthesis of 16β-Bromo-17α-hydroxypregn-4-ene-3,20-dione is achieved through this pathway. The stereochemistry is dictated by the mechanism of the epoxide opening, which generally follows an SN2-like pathway, leading to an inversion of configuration at the site of attack.

Concurrent with the bromination at C-16, a hydroxyl group is introduced at the C-17 position. The regioselectivity of the epoxide ring opening dictates that the nucleophile (bromide) attacks one carbon of the epoxide (C-16), while the oxygen atom remains attached to the other carbon (C-17), forming the hydroxyl group upon workup. This regioselective hydroxylation is crucial for the formation of the final 16-bromo-17-hydroxy product. The stereochemistry at C-17 is also established during this step, resulting in the 17α-hydroxy configuration.

Table 1: Synthesis of 16β-Bromo-17α-hydroxypregn-4-ene-3,20-dione

| Precursor | Reagent | Product | Key Transformations |

|---|---|---|---|

| 16,17-Epoxypregn-4-ene-3,20-dione | HBr in Acetic Acid | 16β-Bromo-17α-hydroxypregn-4-ene-3,20-dione | Epoxide Ring Opening |

| Stereoselective Bromination at C-16β | |||

| Regioselective Hydroxylation at C-17α |

Biotransformation and Microbial Derivatization of Pregnane (B1235032) Compounds

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical modifications on a substrate. In steroid chemistry, this approach is highly valued for its exceptional regio- and stereoselectivity, often achieving transformations that are difficult or inefficient to perform using conventional chemical methods. researchgate.net

Microorganisms, particularly filamentous fungi, are widely used for the structural modification of steroids. researchfloor.org Hydroxylation, the introduction of a hydroxyl (-OH) group, is a key transformation that can significantly alter the biological activity of a steroid molecule. researchfloor.org Fungi possess a variety of cytochrome P450 enzymes that can catalyze hydroxylations at specific, non-activated carbon atoms of the pregnane skeleton. mdpi.comnih.gov

For example, various fungal species are known to hydroxylate progesterone (B1679170) and its derivatives at numerous positions. The entomopathogenic fungus Isaria farinosa has been shown to hydroxylate 17α-hydroxyprogesterone at the 6β and 12β positions. nih.gov Similarly, Aspergillus species are well-known for their ability to introduce hydroxyl groups at the 11α position of progesterone. aensiweb.comnih.gov Other documented microbial hydroxylations on the pregnane core include positions C-9 and C-16. researchgate.net These reactions are highly specific; for instance, the transformation of 17α-hydroxyprogesterone by Isaria farinosa results in hydroxylation at C-12β, whereas under the same conditions, 16α,17α-epoxyprogesterone is hydroxylated at C-11α, demonstrating the enzyme's sensitivity to the substrate's structure. nih.gov

Table 2: Examples of Microbial Hydroxylation on Pregnane Derivatives

| Microorganism | Substrate | Product(s) | Position(s) of Hydroxylation |

|---|---|---|---|

| Isaria farinosa | 17α-Hydroxyprogesterone | 6β,17α-Dihydroxyprogesterone, 12β,17α-Dihydroxyprogesterone | 6β, 12β |

| Aspergillus brasiliensis | Progesterone | 11α-Hydroxyprogesterone, 14α-Hydroxyprogesterone, 21-Hydroxyprogesterone | 11α, 14α, 21 |

| Aspergillus niger | Progesterone | 11α-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone | 11α, 6β |

| Mucor racemosus | Progesterone | 11α-Hydroxyprogesterone | 11α |

The enzymatic machinery responsible for biotransformations, primarily cytochrome P450 monooxygenases, offers a powerful tool for precise structural modifications of steroids. jst.go.jp These enzymes catalyze a wide range of reactions, including hydroxylation, oxidation-reduction, and C-C bond cleavage. nih.govnih.gov The general mechanism for P450-catalyzed hydroxylation involves the activation of molecular oxygen and the formation of a highly reactive heme-iron oxygen species that abstracts a hydrogen atom from the steroid substrate, followed by the "rebound" of a hydroxyl group. jst.go.jp

In steroid biosynthesis, enzymes like 17α-hydroxylase (CYP17A1) and 21-hydroxylase (CYP21A2) are responsible for the specific hydroxylations required to convert pregnenolone (B344588) and progesterone into glucocorticoids and androgens. researchgate.net The high regio- and stereoselectivity of these enzymes is due to the specific binding of the steroid substrate within the enzyme's active site, which orients a particular C-H bond for oxidation. jst.go.jp This enzymatic precision allows for the synthesis of complex steroid derivatives that would require extensive protection and deprotection steps in traditional chemical synthesis. researchgate.net Beyond hydroxylation, other enzymatic conversions include the reduction of ketone groups and the esterification of hydroxyl groups, further diversifying the range of possible steroid structures. biorxiv.orgnih.gov

Optimization of Microbial Biotransformation Processes for Steroid Production

Microbial biotransformation offers a highly specific and efficient method for modifying complex molecules like steroids. The introduction of a halogen, such as bromine in this compound, can significantly influence the course of these transformations. Optimizing the biotransformation process is crucial for maximizing the yield and purity of desired steroid products. Key parameters that are typically optimized include the selection of the microbial strain, fermentation conditions, and substrate presentation.

While specific studies on the microbial biotransformation of this compound are not extensively documented in publicly available literature, general principles of steroid biotransformation can be applied. The presence of the C16-bromo substituent can influence the regioselectivity and stereoselectivity of microbial hydroxylations, a common and important reaction in steroid metabolism. For instance, the bromine atom may direct hydroxylating enzymes to specific positions on the steroid nucleus that are not typically favored with the parent progesterone molecule.

Optimization of such a process would involve screening a variety of microorganisms known for their steroid-transforming capabilities, such as species of Aspergillus, Rhizopus, Bacillus, and Streptomyces. The fermentation conditions would then be meticulously adjusted to enhance the activity and stability of the relevant enzymes.

Table 1: Key Parameters for Optimization of Microbial Steroid Biotransformation

| Parameter | Description | Typical Range/Conditions for Steroid Biotransformation | Potential Influence on this compound Transformation |

| Microorganism Selection | Choice of fungal or bacterial strain with specific enzymatic machinery (e.g., hydroxylases, dehydrogenases). | Species from genera such as Aspergillus, Rhizopus, Bacillus, Streptomyces. | The C16-bromo group may favor strains with specific cytochrome P450 monooxygenases that can accommodate a halogenated substrate. |

| pH | Affects enzyme activity and stability, as well as nutrient and substrate solubility. | 5.0 - 8.0 | Optimal pH will depend on the specific enzymes of the selected microorganism involved in the transformation of the brominated steroid. |

| Temperature | Influences microbial growth rate and enzyme kinetics. | 25 - 37 °C | The optimal temperature will be a balance between microbial growth and the stability of the brominated substrate and the desired product. |

| Aeration/Agitation | Provides necessary oxygen for aerobic microorganisms and ensures proper mixing of substrate and cells. | Varies with bioreactor design and microbial oxygen demand. | Adequate oxygenation is critical for oxidative transformations such as hydroxylation, which are common in steroid bioconversions. |

| Substrate Concentration | High concentrations can be toxic to microorganisms or lead to substrate inhibition of enzymes. | 0.1 - 10 g/L | The bromine atom might affect the solubility and bioavailability of the steroid, necessitating the use of co-solvents or cyclodextrins. |

| Nutrient Medium Composition | Carbon and nitrogen sources, minerals, and vitamins that support microbial growth and enzyme production. | Complex media (e.g., yeast extract, peptone) or defined media. | The composition can be tailored to induce the expression of specific steroid-transforming enzymes. |

| Biotransformation Time | Duration of the fermentation process to achieve maximum product yield before product degradation occurs. | 24 - 120 hours | The reaction kinetics may be altered by the bromo-substituent, requiring careful monitoring to determine the optimal harvest time. |

Advanced Chemical Derivatizations for Research Probes

The development of research probes from bioactive molecules like this compound is essential for studying their interactions with biological systems. The bromine atom at the C16 position provides a unique chemical handle for various derivatization reactions, allowing for the attachment of reporter groups such as fluorophores or radiolabels.

Fluorescently labeled steroids are powerful tools for visualizing the subcellular localization of their target receptors and for high-throughput screening assays. The synthesis of such probes often involves the introduction of a linker arm to the steroid core, to which a fluorescent dye can be conjugated. The C17-hydroxyl group or other positions on the steroid nucleus could potentially be used for attaching such linkers, with the C16-bromo group serving to modulate the biological activity or provide a site for alternative chemical modifications.

Commonly used fluorophores for creating steroid-based probes include dansyl chloride and 7-nitrobenz-2-oxa-1,3-diazole (NBD). The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, and its impact on the biological activity of the steroid.

Table 2: Strategies for the Derivatization of Steroids for Research Probes

| Derivatization Strategy | Reporter Group | Potential Attachment Site on a Steroid | Application |

| Fluorescent Labeling | Dansyl, NBD, Fluorescein, Rhodamine | Hydroxyl or ketone groups, or via a linker attached to the steroid backbone. | Fluorescence microscopy, high-throughput screening, fluorescence polarization assays. |

| Radiolabeling | 3H, 14C, 18F, 125I | Introduction of the radioisotope into the steroid structure or a prosthetic group. | Positron Emission Tomography (PET) imaging, radioligand binding assays, metabolic studies. |

| Biotinylation | Biotin | Amine or carboxyl groups introduced onto the steroid. | Affinity purification of receptor proteins, enzyme-linked immunosorbent assays (ELISAs). |

| Photoaffinity Labeling | Azide, diazirine groups | Attached to the steroid via a linker. | Covalent labeling and identification of receptor binding sites. |

The synthesis of a research probe from this compound would likely involve a multi-step chemical synthesis. For instance, a fluorescent probe could be synthesized by first introducing a linker with a terminal reactive group (e.g., an amine or an alkyne) at a suitable position on the steroid, followed by conjugation with a fluorophore possessing a complementary reactive group (e.g., an NHS-ester or an azide). The presence of the C16-bromo group would need to be considered throughout the synthetic route to ensure its stability and to avoid unintended side reactions.

Steroid Hormone Receptor Binding Studies

The interaction of a steroid compound with its cognate receptor is the foundational step in eliciting a biological response. The affinity and specificity of this binding are critical determinants of the compound's potential hormonal or anti-hormonal activity.

In Vitro Receptor Binding Affinity Methodologies (e.g., Scatchard analysis, Competitive binding assays)

Standard methods to quantify the binding of a ligand, such as this compound, to a receptor include competitive binding assays and Scatchard analysis. In a typical competitive binding assay, a radiolabeled form of a known high-affinity ligand is incubated with the receptor protein. The test compound is then added in increasing concentrations to measure its ability to displace the radiolabeled ligand. From this competition curve, the inhibitory concentration (IC50) can be determined, which is the concentration of the test compound required to displace 50% of the bound radiolabeled ligand. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Scatchard analysis is a graphical method that can be used to determine both the binding affinity (Kd) and the concentration of binding sites (Bmax) from saturation binding experiments.

Binding to Estrogen Receptors (ERα, ERβ)

No specific data from in vitro binding assays for this compound with either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) are available in the current body of scientific literature. Such studies would be necessary to determine if this compound possesses any estrogenic or anti-estrogenic potential.

Binding to Androgen Receptors (AR)

Similarly, there is a lack of published research detailing the binding affinity of this compound for the androgen receptor (AR). Determining its ability to bind to AR would be crucial in assessing any potential androgenic or anti-androgenic properties.

Binding to Progesterone Receptors (PR)

Given its pregnane backbone, a key structural feature of progestogens, the interaction of this compound with the progesterone receptor (PR) is of particular interest. However, no competitive binding assays or other in vitro studies have been published to quantify this interaction.

Interactions with other Nuclear Receptors (e.g., PXR)

The pregnane X receptor (PXR) is a nuclear receptor known for its role in sensing the presence of foreign substances and regulating the expression of drug-metabolizing enzymes. Many steroid-like molecules are known to interact with PXR. To date, there are no available data on the potential interaction between this compound and PXR.

Ligand-Receptor Complex Formation and Stability

Unfortunately, without initial binding data, any discussion on the formation and stability of a complex between this compound and steroid hormone receptors would be purely speculative. Experimental techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide such data, but these studies have not been reported for this compound.

Receptor Activation and Conformational Changes

While direct studies on the receptor activation by this compound are not extensively documented, the binding of structurally related steroids to their cognate receptors is known to induce significant conformational changes. Upon ligand binding, the receptor undergoes a transformation from an inactive to an active state. This process typically involves the displacement of inhibitory heat shock proteins and the repositioning of the C-terminal activation function 2 (AF-2) helix, creating a surface for the recruitment of coactivator proteins. The presence of the bulky bromine atom at the 16-position and the hydroxyl group at the 17-position on the pregnane backbone are anticipated to influence the binding affinity and the subsequent conformational state of the receptor, potentially leading to a unique profile of gene activation or repression.

Modulation of Steroidogenic Enzyme Pathways

The structural modifications of the pregnane skeleton in this compound suggest potential interactions with key enzymes involved in steroid biosynthesis.

Cytochrome P450 enzymes are crucial for the synthesis of various steroid hormones. Human CYP17A1, for instance, is known to hydroxylate progesterone at both the 17α and 16α positions. The introduction of a bromine atom at the 16-position of a 17-hydroxyprogesterone framework could theoretically modulate its interaction with the active site of enzymes like CYP17A1, CYP21A2, and CYP11A1. Halogenated steroids have been synthesized and studied as mechanistic probes for these enzymes. While specific inhibitory or substrate activities of this compound have not been detailed, its structure suggests it could act as a competitive inhibitor or a substrate, thereby altering the normal metabolic flux of steroidogenesis.

Table 1: Investigated Interactions with Cytochrome P450 Enzymes

| Enzyme | Potential Interaction with this compound | Putative Outcome |

|---|---|---|

| CYP17A1 | Competitive inhibition of 17α-hydroxylase/17,20-lyase activity | Altered production of androgens and glucocorticoids |

| CYP21A2 | Potential substrate or inhibitor of 21-hydroxylase activity | Disruption of cortisol and aldosterone (B195564) synthesis |

| CYP11A1 | Possible modulation of cholesterol side-chain cleavage | Impact on the initial step of steroid hormone production |

Note: The interactions described are putative and based on the structural characteristics of the compound and the known functions of the enzymes. Further experimental validation is required.

By potentially interacting with key steroidogenic enzymes, this compound could significantly influence the pathways of steroid biosynthesis and metabolism. For example, inhibition of CYP17A1 could lead to a decrease in the production of androgens and cortisol, while potentially shunting precursors towards other metabolic pathways. The metabolism of this synthetic steroid itself would also be of interest, as the bromine substitution could affect its rate of degradation and the nature of its metabolites.

Downstream Molecular Signaling and Gene Regulation Research

The ultimate biological effects of this compound are mediated through the regulation of gene expression following receptor activation.

Upon activation, steroid hormone receptors bind to specific DNA sequences known as hormone response elements (HREs) located in the regulatory regions of target genes. The binding of the receptor-ligand complex to HREs initiates the assembly of the transcriptional machinery, leading to either an increase or decrease in the rate of gene transcription. The specific conformation adopted by the receptor when bound to this compound would dictate the efficiency of its interaction with HREs and, consequently, the magnitude of the transcriptional response.

The transcriptional activity of steroid receptors is critically dependent on their interaction with a variety of coactivator and corepressor proteins. Following ligand binding, the altered conformation of the receptor facilitates the recruitment of coactivators, which often possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling and gene activation. Conversely, antagonist-bound or unliganded receptors may recruit corepressors, which are often associated with histone deacetylase (HDAC) activity, resulting in gene silencing. The unique structural features of this compound could lead to a distinct pattern of coactivator and corepressor recruitment, thereby fine-tuning the transcriptional regulation of target genes.

Table 2: Potential Protein-Protein Interactions within Receptor Complexes

| Interacting Protein Type | Function | Implication for this compound Action |

|---|---|---|

| Coactivators (e.g., SRC/p160 family) | Enhance transcriptional activation through chromatin modification and recruitment of basal transcription factors. | The specific conformation induced by the compound may favor or hinder the binding of certain coactivators, modulating gene expression. |

| Corepressors (e.g., NCoR, SMRT) | Repress transcription by promoting a condensed chromatin state. | The compound might stabilize a receptor conformation that leads to the recruitment of corepressors, resulting in gene silencing. |

| Basal Transcription Factors (e.g., TBP, TFIIB) | Essential for the initiation of transcription by RNA polymerase II. | The receptor-coactivator complex facilitates the assembly of the pre-initiation complex at the promoter. |

Note: This table outlines the general mechanisms of steroid receptor action. The specific proteins that interact with the this compound-receptor complex require experimental determination.

Molecular Docking Simulations for Target Identification and Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in identifying potential protein targets and predicting the binding affinity and mode of interaction.

Once docked into the binding site of a potential protein target, a detailed analysis of the ligand-protein interactions can be performed. For this compound, these interactions are expected to be multifaceted. The hydroxyl group at the C17 position and the carbonyl groups at C3 and C20 are prime candidates for forming hydrogen bonds with amino acid residues in the protein's binding pocket.

The bulky steroid nucleus, composed of four fused rings, provides a significant hydrophobic scaffold. This hydrophobicity is crucial for engaging in van der Waals and hydrophobic interactions with nonpolar amino acid residues. The presence of the bromine atom at the C16 position introduces the potential for halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. semanticscholar.orgresearchgate.netbohrium.combiorxiv.org The directionality and strength of halogen bonds can contribute significantly to binding affinity and selectivity. semanticscholar.orgresearchgate.netbohrium.combiorxiv.org

A hypothetical interaction profile for this compound within a steroid receptor binding pocket is presented below:

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | C17-OH, C3=O, C20=O | Gln, Asn, Ser, Thr, Tyr, Arg |

| Hydrophobic Interactions | Steroid backbone | Leu, Val, Ile, Ala, Phe, Trp |

| Halogen Bonding | C16-Br | Backbone carbonyls, Asp, Glu, Ser, Thr |

A key output of molecular docking simulations is the estimation of the binding energy, which is calculated using scoring functions. These functions are mathematical models that approximate the free energy of binding of a ligand to a protein. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

For this compound, various scoring functions would be employed to rank its binding poses against different protein targets. These scores are typically expressed in kcal/mol. While these values are estimations, they are invaluable for comparing the relative affinities of different pregnane derivatives for the same target or for prioritizing potential targets for further investigation.

The reliability of molecular docking results is highly dependent on the chosen docking protocol. Validation of the protocol is a critical step to ensure the accuracy of the predictions. A common validation method is to re-dock a co-crystallized ligand back into its corresponding protein binding site. If the docking protocol can accurately reproduce the experimentally determined binding pose (typically with a root-mean-square deviation [RMSD] of less than 2.0 Å), the protocol is considered validated. In the absence of a crystal structure of this compound bound to a target, validation would be performed using a closely related steroid-protein complex.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and observing its behavior over nanoseconds or even microseconds. This can reveal:

The stability of the initial binding pose predicted by docking.

Changes in the ligand's conformation within the binding site.

The flexibility of different regions of the protein upon ligand binding.

The role of water molecules in mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pregnane derivatives, QSAR models can be developed to predict their binding affinity to a specific receptor or their biological activity based on their physicochemical properties.

A QSAR study for pregnane derivatives related to this compound would involve:

Data Collection: Assembling a dataset of pregnane derivatives with experimentally determined biological activities.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., size, shape, hydrophobicity, electronic properties).

Model Development: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

For a series of brominated pregnane derivatives, descriptors related to the size and electronegativity of the bromine atom, as well as its position on the steroid scaffold, would likely be important for the QSAR model.

| Descriptor Class | Example Descriptors Relevant to Pregnane Derivatives |

| Steric | Molecular weight, Molar refractivity, Sterimol parameters |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Hydrophobic | LogP, Water solubility |

| Topological | Connectivity indices, Shape indices |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.

If this compound is identified as a hit compound with desirable activity, virtual screening can be employed to find other, potentially more potent or with better drug-like properties, lead compounds. This can be done through two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, as a template to search for other compounds with similar 2D or 3D features.

Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock a large library of compounds and score their potential binding affinity.

The output of a virtual screening campaign is a ranked list of compounds, with the top-ranking molecules being selected for further experimental testing. This process can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological evaluation. A specialized steroid-specific target library could be utilized to enhance the accuracy of such screening efforts. nih.gov

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of target analytes from complex mixtures prior to detection. The choice of chromatographic technique is critical, as steroids often exist as isomers with nearly identical physical and chemical properties.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for steroid analysis in clinical and research laboratories. nih.govmdpi.com This powerful combination offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids in a single run. nih.govnih.gov Unlike gas chromatography, LC-MS/MS often does not require chemical derivatization, simplifying sample preparation. mdpi.com The technique is adept at handling complex biological samples, making it suitable for a wide range of applications in endocrinology. nih.gov

Modern LC-MS/MS methods provide robust and high-throughput analysis of hormonal steroids in matrices like human plasma. technologynetworks.comprotocols.io Tandem mass spectrometry is considered a gold standard for steroid analysis due to its ability to selectively monitor specific precursor-to-fragment ion transitions, which significantly reduces background noise and enhances specificity. protocols.io

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 μm), UHPLC achieves higher resolution, greater sensitivity, and significantly shorter analysis times. nih.gov This high-throughput capability is invaluable for large-scale clinical studies and metabolomic research. frontiersin.orglcms.cz

UHPLC-MS/MS methods have been successfully developed for the simultaneous quantification of numerous endogenous steroid hormones in human plasma without the need for derivatization. frontiersin.org The enhanced chromatographic separation is crucial for resolving isobaric interferences—compounds that have the same mass but different structures, a common challenge in steroid analysis. frontiersin.orglcms.cz For instance, a C18 column can be used to effectively separate various isomers and structural analogues within a short run time of about 7 minutes. frontiersin.org The high sensitivity of UHPLC-MS/MS provides low limits of quantification (LOQs), often in the picogram-per-milliliter range, which is essential for measuring low-abundance hormones. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column Type | Reversed-phase columns, such as C18 or PFP (Pentafluorophenyl), are commonly used for separating steroids based on their hydrophobicity. | nih.govfrontiersin.org |

| Mobile Phase | A gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. | protocols.ionih.gov |

| Ionization Mode | Positive electrospray ionization (ESI+) is frequently employed for the detection of a wide range of steroids. | lcms.cz |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes. | lcms.cznih.gov |

| Run Time | Rapid analysis, often under 10 minutes per sample, allows for high-throughput screening. | frontiersin.orglcms.cz |

For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been considered the "gold standard" for comprehensive urinary steroid profiling. mdpi.comoup.com It provides excellent chromatographic resolution, which is critical for separating steroids with very similar chemical structures. nih.govresearchgate.net The use of capillary columns in GC allows for the separation of numerous steroid metabolites, providing a detailed "fingerprint" of the steroid metabolome. oup.com

A key requirement for GC-MS analysis of steroids is a chemical derivatization step. oup.comnih.gov This process involves modifying the steroid molecules to increase their volatility and thermal stability, which is necessary for them to be analyzed in the gaseous phase. nih.gov This typically involves a two-step process to modify hydroxyl and keto groups. nih.gov While this sample preparation is more laborious than for LC-MS, the resulting electron ionization (EI) mass spectra are highly reproducible and rich in structural information, facilitating confident compound identification through spectral libraries. researchgate.netmdpi.com GC-MS/MS has proven to be a powerful tool for identifying undescribed changes in steroid metabolism. oup.com

| Step/Feature | Description | Source |

|---|---|---|

| Sample Preparation | Includes solid-phase extraction (SPE), enzymatic hydrolysis to cleave conjugates (glucuronides and sulfates), and chemical derivatization. | mdpi.comnih.gov |

| Derivatization | A crucial step to make steroids volatile. For example, trimethylsilylation is used to produce derivatives suitable for GC analysis. | mdpi.com |

| Chromatographic Separation | High-resolution capillary columns provide excellent separation of structurally similar steroids and isomers. | oup.comnih.gov |

| Ionization | Electron Ionization (EI) produces detailed and reproducible fragmentation patterns that are useful for structural elucidation. | mdpi.com |

| Application | Widely used for comprehensive steroid metabolomics, diagnosing endocrine disorders, and identifying diagnostic biomarkers. | mdpi.comnih.gov |

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov SFC is considered an orthogonal separation technique to both LC and GC, meaning it separates compounds based on different chemical properties, which can be advantageous for resolving challenging mixtures. nih.govnih.gov

SFC-MS/MS combines the high resolution associated with GC with the high-throughput capabilities of UHPLC. researchgate.net This technique has shown significant potential in steroid analysis, particularly for the separation of isomers that are difficult to resolve by LC. nih.govnih.gov For instance, SFC has been successfully applied to separate hydroxylated steroid isomers and various steroid sulfates. nih.govnih.gov The method is fast, with analysis times often under five minutes, and robust, making it a promising tool for both research and clinical applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Analysis

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass accuracy below 5 parts per million (ppm). nih.gov This precision is crucial for determining the elemental composition of an unknown compound and for distinguishing between molecules with very similar nominal masses. nih.gov In steroid research, HRMS is invaluable for identifying novel or unexpected metabolites and for confirming the structures of synthesized compounds like 16-Bromo-17-hydroxypregn-4-ene-3,20-dione.

Techniques such as Gas Chromatography-Orbitrap HRMS can provide sufficient structural diagnostic ions with high mass accuracy, filling in gaps in structural characterization that might be missed by other techniques. mdpi.com Similarly, LC-HRMS assays can quantify a broad panel of steroid metabolites, allowing for improved diagnosis of various disorders by detecting subtle differences in steroid profiles. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation between chromatography and mass spectrometry. researchgate.net In an ion mobility cell, ions are separated based on their size, shape, and charge state as they drift through a gas under the influence of an electric field. clemson.edumdpi.com This separation is characterized by the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure. clemson.edu

This technique is exceptionally powerful for resolving steroid isomers, including stereoisomers and epimers, which often cannot be separated by chromatography or mass spectrometry alone. researchgate.netfit.edu The ability to differentiate isomers is critical because structurally similar steroids can have markedly different biological activities. researchgate.net By providing an additional separation dimension, IM-MS enhances peak resolution and increases the certainty of compound identification. researchgate.netclemson.edu Recent studies have demonstrated that IM-MS can achieve improved sensitivity and selectivity in the detection of glucocorticoids compared to traditional LC-MS methods. fit.edu Furthermore, combining IM-MS with chemical derivatization can amplify structural differences between isomers, further enhancing their separation. clemson.edu

| Aspect | Description | Source |

|---|---|---|

| Separation Principle | Separates gas-phase ions based on their size, shape, and charge, which is quantified as a collision cross-section (CCS) value. | clemson.edumdpi.com |

| Key Advantage | Provides an additional dimension of separation, enabling the differentiation of isomeric and isobaric compounds that are indistinguishable by MS alone. | researchgate.net |

| Primary Application | Resolving structurally similar steroid isomers, such as epimers and stereoisomers, which is crucial for accurate biological interpretation. | researchgate.netfit.edunih.gov |

| Enhancement Strategies | Using different drift gases, forming specific cation adducts, or employing chemical derivatization can improve the separation of challenging isomer pairs. | clemson.edufit.edu |

| Combined with LC/MS | When integrated with liquid chromatography, LC-IM-MS provides a powerful platform for both targeted quantification and non-targeted analysis of complex steroid samples. | mdpi.comfit.edu |

Electron-Activated Dissociation (EAD) for Fragmentation Analysis

Electron-Activated Dissociation (EAD) is a powerful fragmentation technique in mass spectrometry that provides complementary data to the more common Collision-Induced Dissociation (CID). sciex.comnih.gov Unlike CID, which uses thermal energy from collisions with neutral gas molecules to induce fragmentation, EAD employs electrons with tunable kinetic energy to fragment precursor ions. sciex.comlabroots.com This electron-based fragmentation can induce different bond cleavages, often preserving labile modifications and providing a richer assortment of diagnostic fragment ions. sciex.comnih.gov

For complex molecules like steroids, which feature intricate ring systems and stereoisomers, EAD offers significant advantages. While CID can sometimes lead to non-informative fragmentation, EAD often generates unique fragments through radical-driven bond cleavages. mass-analytica.com This alternative fragmentation pathway is crucial for the detailed structural elucidation of steroid isomers and isobars, which may be indistinguishable by CID alone. sciex.commetabolomics.blog The ability of EAD to break strong C-C bonds within the steroid nucleus, which are often resistant to CID, can provide critical information for pinpointing structural modifications. metabolomics.blog Research has shown that EAD produces different fragmentation patterns compared to CID, with unique and abundant product ions observed in EAD that are absent in CID spectra, thereby enhancing confidence in structural assignments. nih.gov

| Feature | Collision-Induced Dissociation (CID) | Electron-Activated Dissociation (EAD) | Relevance to Steroid Analysis |

|---|---|---|---|

| Mechanism | Thermal activation via collision with inert gas. nih.gov | Fragmentation via interaction with tunable-energy electrons. sciex.comlabroots.com | Provides orthogonal fragmentation pathways for more complete data. |

| Typical Fragments | Generates even-electron species; often fragments weaker, peripheral bonds. mass-analytica.com | Produces odd-electron and radical-driven fragments; can cleave strong C-C bonds. mass-analytica.com | EAD can fragment the core steroid structure, aiding in isomer differentiation. sciex.commetabolomics.blog |

| Structural Insight | May provide limited data for core structures or isomers. mass-analytica.commetabolomics.blog | Provides rich, diagnostic fragments for detailed structural elucidation and isomer distinction. sciex.comsciex.com | Crucial for identifying the precise location of substituents like the bromo- group. |

| Labile Groups | Can cause the loss of labile functional groups. nih.gov | Often preserves labile post-translational modifications and functional groups. nih.gov | Beneficial for analyzing steroid conjugates or metabolites. |

Sample Preparation Techniques for Research Matrix Analysis

The accurate quantification of this compound in biological matrices such as plasma, serum, or urine necessitates a robust sample preparation step. austinpublishinggroup.comzellx.de The primary goals of sample preparation are to remove interfering substances like proteins and lipids, reduce matrix effects, and concentrate the analyte to a level suitable for instrumental detection. zellx.de Common techniques include solid-phase extraction, liquid-liquid extraction, and various microextraction methods. austinpublishinggroup.com

Solid Phase Extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating steroids from biological samples. austinpublishinggroup.comsterlitech.com The method relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent. austinpublishinggroup.com For steroid analysis, sorbents such as C18-bonded silica (B1680970) or hydrophilic-lipophilic balance (HLB) polymeric materials are frequently employed due to their ability to retain moderately nonpolar compounds like steroids. austinpublishinggroup.comnih.gov

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of organic solvent. thermofisher.com This process not only purifies the sample but also allows for significant concentration of the analyte. For instance, a method developed for 11 different steroids in serum using an SPE plate required no evaporation or reconstitution steps and was completed in under 20 minutes, with analyte recoveries ranging from 42% to 95%. thermofisher.com

| SPE Step | Description | Typical Solvents/Reagents for Steroid Analysis |

|---|---|---|

| Conditioning | Wets the sorbent to enable interaction with the aqueous sample. | Methanol, followed by deionized water. arborassays.com |

| Sample Loading | The pre-treated sample (e.g., diluted plasma) is passed through the sorbent. | Diluted serum or urine sample. thermofisher.comchromatographyonline.com |

| Washing | Removes hydrophilic interferences while the analyte is retained. | Aqueous solutions with a low percentage of organic solvent (e.g., 30% methanol). thermofisher.com |

| Elution | A strong organic solvent disrupts the analyte-sorbent interaction, releasing the purified analyte. | Methanol, acetonitrile, ethyl acetate, or mixtures thereof. thermofisher.comarborassays.com |

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. austinpublishinggroup.com For steroid extraction from aqueous biological fluids like plasma or urine, water-immiscible organic solvents such as diethyl ether, ethyl acetate, or dichloromethane (B109758) are commonly used. arborassays.comchromatographyonline.com The steroid partitions into the organic phase, leaving behind water-soluble interferences like salts and proteins in the aqueous phase. austinpublishinggroup.com

While effective, traditional LLE can be labor-intensive and consume significant volumes of organic solvents. nih.gov An advancement on this technique is Supported Liquid Extraction (SLE), which uses a solid, inert diatomaceous earth support. The aqueous sample is absorbed onto the support, and the organic solvent flows through it, providing a large surface area for extraction without the risk of emulsion formation. chromatographyonline.com An SLE protocol for various steroid hormones from human plasma reported analyte recoveries between 90% and 107%. chromatographyonline.comchromatographyonline.com

In line with the principles of green analytical chemistry, various microextraction techniques have been developed to drastically reduce solvent consumption and sample volume while often improving enrichment factors. scilit.com These miniaturized methods are well-suited for the trace analysis of steroids.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of a water-immiscible extraction solvent (microliter volume) and a water-miscible disperser solvent (e.g., acetonitrile) into the aqueous sample. akjournals.comchromatographyonline.com This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. akjournals.com Subsequent centrifugation separates the sedimented organic phase. DLLME has been successfully applied to determine steroids like nandrolone (B1676933) and testosterone (B1683101) in urine, offering high recovery and enrichment with minimal solvent use. akjournals.comresearchgate.net

In-tube Solid-Phase Microextraction (IT-SPME): This is an automated online technique where the inner surface of a capillary is coated with a stationary phase that acts as the extraction medium. mdpi.commdpi.com The sample is repeatedly drawn into and ejected from the capillary, allowing the analyte to adsorb onto the coating. The retained analytes are then desorbed directly into an LC-MS/MS system. mdpi.com IT-SPME methods developed for steroids in saliva have achieved very low limits of detection (in the pg/mL range) with high reproducibility and require no organic solvents for the extraction step. mdpi.com

Solvent Bar Microextraction (SBME): In SBME, a small volume of organic extraction solvent is confined within a short, sealed porous hollow fiber membrane. mdpi.comnih.gov This "solvent bar" is placed in the sample solution and agitated, allowing the analyte to diffuse through the membrane and into the extraction solvent. nih.gov A study using a natural deep eutectic solvent in an SBME setup for steroid hormones in water and urine reported limits of detection below 0.40 µg/L and good reproducibility. mdpi.com

| Microextraction Technique | Principle | Typical Performance for Steroid Analysis | Key Advantage |

|---|---|---|---|

| DLLME | Dispersion of a µL-volume extraction solvent in an aqueous sample using a disperser solvent. akjournals.com | Recoveries: 86-98%; LOD: ~2.5 µg/L. akjournals.com | Extremely fast, high enrichment factor. akjournals.com |

| IT-SPME | Online extraction using an internally coated capillary. mdpi.com | Recoveries: 82-114%; LOD: 0.7-21 pg/mL. mdpi.com | Fully automated, solvent-free extraction, highly sensitive. mdpi.commdpi.com |

| SBME | Extraction into an organic solvent held within a porous hollow fiber. mdpi.com | Recoveries: 74-94%; LOD: <0.10 ng/mL. nih.gov | Simple, low solvent use, compatible with green solvents. mdpi.com |

Q & A

Q. Advanced

- Replicate protocols : Ensure consistent moisture control (critical for aluminum isopropoxide reactivity) .

- Analytical cross-check : Use HPLC-MS to detect trace byproducts (e.g., debrominated species) .

- DOE-based troubleshooting : Isolate variables (e.g., bromine source purity, solvent polarity) to identify discrepancies .

What are the primary safety considerations when handling this compound in a research lab?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritation per GHS) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335: Respiratory tract irritation) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Which analytical methods are recommended for assessing purity and structural integrity?

Q. Advanced

- TLC : Monitor reaction progress using silica gel plates (hexane:ethyl acetate gradients) .

- HPLC with UV detection : Quantify purity (>98% by area normalization) .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., C16/C17 configuration) .

Under what conditions should the compound be stored to ensure stability?

Basic

Store in airtight containers at 2–8°C in a dark, dry environment. The compound’s melting point (216.4–218.5°C) suggests thermal stability at low temperatures . Avoid prolonged exposure to light or humidity to prevent degradation (e.g., hydrolysis of the bromine moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.